Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate
Overview
Description
Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate is a chemical compound with the molecular formula C10H20N2O2. It is known for its unique structure, which includes a piperazine ring and a propanoate ester group. This compound is often used in various chemical and pharmaceutical applications due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate typically involves the reaction of 2,2-dimethyl-3-piperazin-1-yl-propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of corresponding alcohols.
Substitution: The piperazine ring in this compound can undergo nucleophilic substitution reactions, where various nucleophiles can replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Methyl 2,2-dimethyl-3-piperazin-1-yl-butanoate: Similar structure but with a butanoate ester group.
Methyl 2,2-dimethyl-3-piperazin-1-yl-acetate: Similar structure but with an acetate ester group.
Ethyl 2,2-dimethyl-3-piperazin-1-yl-propanoate: Similar structure but with an ethyl ester group.
Uniqueness: Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the piperazine ring also adds to its versatility, allowing it to participate in a wide range of chemical reactions and biological interactions.
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-piperazin-1-ylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,9(13)14-3)8-12-6-4-11-5-7-12/h11H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKYFZUEQZIOGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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